molecular formula C20H22O5 B12440332 Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Cat. No.: B12440332
M. Wt: 342.4 g/mol
InChI Key: XXLMHBSEKREMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate (CAS: 1303890-20-1) is a chiral ester derivative with a propanoate backbone. Its structure includes:

  • A 3-(acetyloxy) group at the chiral 3-position.
  • An ethyl ester terminal group.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, given its ester and benzyl-protected phenolic groups, which are common in drug design for modulating solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMHBSEKREMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate typically involves esterification and acylation reactions. One common method is the esterification of 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the acylation of ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetyloxy group on the propanoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Acetyloxy Group Hydrolysis

  • Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) hydrolysis .

  • Products : Ethyl 3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate.

  • Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.

  • Kinetics : Complete conversion under reflux (6–8 hours) .

Benzyloxy Group Hydrogenolysis

  • Conditions : H₂ gas (1 atm), 10% Pd/C catalyst in CH₂Cl₂ at RT .

  • Products : Ethyl 3-(acetyloxy)-3-[4-hydroxyphenyl]propanoate.

  • Yield : >90% after 2 hours .

Saponification of Ethyl Ester

  • Conditions : 2M NaOH in H₂O/MeOH (1:1), reflux .

  • Products : 3-(Acetyloxy)-3-[4-(benzyloxy)phenyl]propanoic acid.

  • Selectivity : Benzyloxy and acetyloxy groups remain intact under these conditions .

Transesterification

  • Conditions : Alcohol (e.g., MeOH) with acid catalyst (H₂SO₄), 60°C.

  • Products : Methyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate.

Protection/Deprotection Strategies

Reaction Conditions Outcome
Benzyloxy DeprotectionH₂/Pd/C, CH₂Cl₂Hydroxyl group exposure
Acetyloxy ProtectionAc₂O, Et₃N, CH₂Cl₂Stabilization against nucleophiles
Selective Ethyl Ester CleavageLiOH, THF/H₂OCarboxylic acid formation without side reactions

Grignard Addition

  • Conditions : Reaction with RMgX (R = alkyl/aryl) in THF at 0°C .

  • Products : Tertiary alcohol derivatives via nucleophilic attack at the ketone intermediate.

Oxidative Cyclization

  • Conditions : DDQ (dichlorodicyanoquinone) in CH₂Cl₂ .

  • Products : Cyclized benzofuran derivatives (observed in analogous diarylheptanoids) .

Biological Activity Modulation

Hydrolysis of the acetyloxy group generates metabolites with enhanced anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition. The benzyloxy group’s removal increases polarity, altering pharmacokinetic properties .

Scientific Research Applications

It appears the query is for information on "Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate," but the search results refer to "ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate." Because the stereochemistry is important in pharmaceutical applications, the following answer will focus on "ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate."

Here is what is known from the search results:

Overview

Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is a specialty chemical with the CAS number 114437-24-0 and the molecular formula C20H22O5 . It can also be referred to as ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate or EN300-64770 .

Potential Applications

While the provided search results do not offer explicit applications for ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate, they do suggest potential uses based on related compounds:

  • Intermediate in Pharmaceutical Synthesis Optically active 3-(4-hydroxyphenyl)propionic acid, which can be produced using related processes, is useful as an intermediate for medicines and agrochemicals .
  • Precursor to Diarylheptanoids It can be used in the preparation of enantiomerically pure title compounds via oxidative cyclization of optically active diarylheptanoid precursors .

Synthesis of Optically Active 3-(4-hydroxyphenyl)propionic acids

Processes for producing optically active 3-(4-hydroxyphenyl)propionic acids, which are useful as intermediates for medicines, involve reacting L-tyrosine with benzyl chloride to yield O-benzyl-L-tyrosine, followed by diazotization of the amino group to convert it into a hydroxy group, esterification and alkylation of the carboxy group and the hydroxy group respectively, and subsequent hydrolysis, converting the resulting (S)-2-alkoxy-3-(4-benzyloxyphenyl)propionic acid with a chiral base into a salt, esterifying the salt, and deprotecting the esterified product .

Caution

Mechanism of Action

The mechanism of action of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy and benzyloxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanoate Derivatives with Aromatic Substituents

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate 3-acetyloxy, 4-(benzyloxy)phenyl C${20}$H${22}$O$_5$ 342.39 Chiral center, ester groups
Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate () 3-oxo, 4-(trifluoromethoxy)phenyl C${12}$H${11}$F$3$O$4$ 276.21 Electron-withdrawing CF$_3$O group enhances metabolic stability
Methyl 3-(4-(benzyloxy)phenyl)propanoate () 4-(benzyloxy)phenyl, methyl ester C${17}$H${18}$O$_3$ 270.32 Lacks acetyloxy group; simpler structure
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate () 3-amino, 4-(benzyloxy)phenyl C${18}$H${21}$NO$_3$ 299.37 Amino group introduces polarity and H-bonding potential

Key Observations :

  • Benzyloxy-protected phenyl groups are common across analogs, suggesting shared utility in protecting phenolic hydroxyls during synthesis.

Chromen-Containing Propanoates

Table 2: Chromen-Based Derivatives
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Notable Features
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate () Chromen ring with benzyloxy-ether C${24}$H${24}$O$_8$ 452.44 Chromen core may confer fluorescence or enzyme inhibition properties
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate () Chloro and methyl-substituted chromen C${23}$H${23}$ClO$_5$ 414.88 Halogenation increases molecular weight and potential bioactivity

Key Observations :

  • Chromen derivatives exhibit higher molecular weights due to fused aromatic systems.

Critical Analysis of Divergences

  • Stereochemistry : The (3R)-configuration in the target compound () is a critical differentiator from racemic analogs, impacting enantioselective interactions in biological systems .
  • Substituent Effects :
    • Acetyloxy vs. Oxo : The acetyloxy group increases steric hindrance but offers hydrolytic stability compared to ketones.
    • Benzyloxy vs. Trifluoromethoxy : Benzyloxy provides hydrophobicity, while trifluoromethoxy enhances electronic effects.

Biological Activity

Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound features an ester functional group and a benzyloxy substituent, contributing to its unique properties. Its molecular formula is C18H20O4C_{18}H_{20}O_4, with a molecular weight of approximately 304.35 g/mol. The compound's structure can be represented as follows:

Ethyl 3 acetyloxy 3 4 benzyloxy phenyl propanoate\text{Ethyl 3 acetyloxy 3 4 benzyloxy phenyl propanoate}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis to release active metabolites, which may interact with various enzymes or receptors in biological systems. This process can enhance the compound's bioavailability and efficacy.
  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially leading to anti-inflammatory effects. The benzyloxy group is believed to influence the binding affinity of the compound to target molecules .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB and AP-1 . this compound may share this property due to its structural characteristics.
  • Cytotoxicity : A study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 2.97 µM to 3.60 µM, indicating significant potency against specific cancer types .

Comparative Analysis

To understand the potential advantages or limitations of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable ActivityIC50 (µM)
Ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoateLacks acetyl groupModerate cytotoxicity>50
Ethyl 3-(acetyloxy)-3-[4-(methoxy)phenyl]propanoateContains methoxy groupVaries by substitutionUnknown
Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanamideAmide derivativePotentially higher potencyUnknown

Case Studies

A case study involving the synthesis and evaluation of related compounds highlighted the importance of structural modifications on biological activity. For instance, alterations in the functional groups significantly affected the cytotoxicity profiles against cancer cell lines, suggesting that this compound could be optimized for enhanced therapeutic effects .

Q & A

Basic: What synthetic strategies are recommended for synthesizing Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via esterification or substitution reactions. A common approach involves protecting group strategies for the hydroxyl and benzyloxy functionalities. For example, outlines a procedure using ethyl 2-(4-(aminomethyl)phenoxy)propanoate, reacted with isocyanates in dry dichloromethane under argon, followed by purification via flash chromatography (hexane/ethyl acetate 3:1). Key optimizations include:

  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) for cross-coupling reactions .
  • Temperature control : Room temperature for 24 hours to avoid acetyloxy group hydrolysis.
  • Purification : Use of silica gel chromatography with gradients tailored to polarity differences between the product and byproducts.

Advanced: How do competing reaction pathways (e.g., ester hydrolysis vs. acetyloxy substitution) affect derivative synthesis, and how can side products be minimized?

Methodological Answer:
Competing pathways arise due to the reactivity of the acetyloxy and ester groups. For instance, highlights that hydroxyl groups in similar structures undergo oxidation (e.g., with KMnO₄) or substitution (e.g., with SOCl₂ for halogenation). To mitigate side reactions:

  • Protecting groups : Temporarily block the acetyloxy group using silyl ethers (e.g., TBSCl) during ester hydrolysis .
  • pH control : Use buffered conditions (pH 6–7) to prevent acid/base-catalyzed ester cleavage.
  • Kinetic monitoring : Employ inline IR or HPLC to track reaction progress and terminate at optimal conversion .

Analytical: What chromatographic and spectroscopic methods are effective for characterizing enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to resolve enantiomers. emphasizes the importance of spiking experiments with known impurities (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) to validate retention times .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) can identify diastereomers via splitting patterns, as shown in for related ureido derivatives .
  • Mass spectrometry : HRMS-MALDI (as in ) confirms molecular ion peaks with <2 ppm error .

Biological: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential, particularly against targets like soluble epoxide hydrolase (sEH)?

Methodological Answer:

  • Fluorometric assays : Monitor sEH activity using cyano(6-methoxy-2-naphthalenyl)methyl trans-[[(3-phenyloxy-phenyl)methyl]amino]carbonohydrazonic acid as a substrate. describes similar squaramide surrogates tested via competitive inhibition kinetics .
  • Dose-response curves : Use 8–12 concentration points (0.1 nM–100 μM) to calculate IC₅₀ values.
  • Control experiments : Include reference inhibitors (e.g., AUDA) to validate assay conditions.

Advanced: How can researchers resolve contradictions in reported reaction yields or product distributions across studies?

Methodological Answer:
Discrepancies often stem from subtle differences in substrates or conditions. A systematic approach includes:

  • Replication studies : Reproduce key steps (e.g., ’s dichloromethane/argon conditions) with rigorous control of moisture and oxygen levels .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .
  • Meta-analysis : Compare solvent polarity (e.g., DMF vs. THF in ) and catalyst loadings to identify trends .

Basic: What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for reactions involving LiAlH₄ or Grignard reagents ( recommends argon for air-sensitive steps) .
  • PPE : Full-body chemical suits and OV/AG/P99 respirators for high-concentration handling .
  • Waste disposal : Neutralize acidic/basic byproducts before drain disposal to comply with ’s environmental hazard guidelines .

Advanced: What strategies enable selective functionalization of the benzyloxy group without disturbing the acetyloxy moiety?

Methodological Answer:

  • Protective group tuning : Use acid-labile groups (e.g., trityl) for the acetyloxy group, allowing benzyloxy deprotection under mild hydrogenolysis (H₂/Pd-C, 1 atm) .
  • Chemoselective reagents : Employ NaBH₄/CeCl₃ for selective reduction of ketones while preserving esters, as demonstrated in for similar propanoates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.